molecular formula C13H18N2O3 B8188511 Tert-butyl 6-hydroxy-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate CAS No. 893566-83-1

Tert-butyl 6-hydroxy-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate

Cat. No.: B8188511
CAS No.: 893566-83-1
M. Wt: 250.29 g/mol
InChI Key: PUQPFTREWSPZRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 6-hydroxy-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate is a bicyclic heterocyclic compound featuring a naphthyridine core with a hydroxyl group at the 6-position and a tert-butyl carbamate protecting group at the 2-position. This compound is synthesized via regioselective catalytic reduction of methoxy precursors followed by demethylation and N-protection with BOC-anhydride . Its structure is confirmed by LC-MS (m/z 251 [M+1]) and ¹H-NMR, and it exists as a white solid under standard conditions . The hydroxyl group at the 6-position serves as a critical reactive site for further functionalization, such as triflation to generate intermediates for cross-coupling reactions .

Properties

IUPAC Name

tert-butyl 6-oxo-1,3,4,7-tetrahydro-2,7-naphthyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-13(2,3)18-12(17)15-5-4-9-6-11(16)14-7-10(9)8-15/h6-7H,4-5,8H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQPFTREWSPZRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=CC(=O)NC=C2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601138563
Record name 1,1-Dimethylethyl 3,4,6,7-tetrahydro-6-oxo-2,7-naphthyridine-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601138563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893566-83-1
Record name 1,1-Dimethylethyl 3,4,6,7-tetrahydro-6-oxo-2,7-naphthyridine-2(1H)-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=893566-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3,4,6,7-tetrahydro-6-oxo-2,7-naphthyridine-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601138563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 6-Methoxy-1,2,3,4-Tetrahydro-2,7-Naphthyridine

The precursor 6-methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine is synthesized via:

  • Sonogashira Coupling : 4-Iodo-6-methoxynicotinaldehyde reacts with trimethylsilylacetylene under Pd-catalyzed conditions to form 6-methoxy-4-[(trimethylsilyl)ethynyl]nicotinaldehyde.

  • Cyclization : Condensation with ammonium hydroxide in ethanol yields 3-methoxy-2,7-naphthyridine.

  • Catalytic Hydrogenation : Regioselective reduction using palladium on carbon (Pd/C) in ethanol converts the naphthyridine core to the tetrahydro derivative.

Demethylation to Introduce Hydroxyl Group

The methoxy group at the 6-position is cleaved using hydrobromic acid (HBr) in acetic acid at 100°C, yielding 6-hydroxy-1,2,3,4-tetrahydro-2,7-naphthyridine .

BOC Protection

The free amine is protected with di-tert-butyl dicarbonate (BOC-anhydride) in dichloromethane (DCM) or tetrahydrofuran (THF), catalyzed by 4-dimethylaminopyridine (DMAP). This step affords the final product in yields of 65–80%.

Key Reaction Conditions:

StepReagents/ConditionsYield (%)Source
Sonogashira CouplingTrimethylsilylacetylene, Pd(PPh₃)₄, CuI, DMF75–85
CyclizationNH₄OH, EtOH, 80°C70–78
HydrogenationH₂, Pd/C, EtOH, RT85–90
Demethylation48% HBr, AcOH, 100°C80–85
BOC ProtectionBOC-anhydride, DMAP, DCM65–80

Alternative Route via Friedel-Crafts Alkylation

A less common approach involves Friedel-Crafts alkylation to construct the tetrahydro-2,7-naphthyridine core:

Formation of N-[2-(3-Bromophenyl)ethyl]-2,2,2-Trifluoroacetamide

Reacting 2-(3-bromophenyl)ethylamine with trifluoroacetic anhydride (TFAA) in DCM yields the trifluoroacetamide intermediate.

Cyclization with Formaldehyde

Treatment with formaldehyde and sulfuric acid in acetic acid induces cyclization, producing a mixture of 6-bromo- and 8-bromo-1,2,3,4-tetrahydroisoquinoline derivatives.

Functional Group Interconversion

  • Demethylation : Similar to Method 1, HBr-mediated cleavage introduces the hydroxyl group.

  • BOC Protection : The amine is protected under standard conditions.

Limitations:

  • Lower regioselectivity (3:1 ratio of 6-bromo vs. 8-bromo isomers).

  • Requires additional purification steps.

Comparative Analysis of Synthetic Strategies

Efficiency and Scalability

  • Method 1 is preferred for its high regioselectivity and scalability, with overall yields of 50–60%.

  • Method 2 suffers from side reactions, reducing practical utility.

Functional Group Compatibility

The hydroxyl group’s sensitivity necessitates mild conditions during BOC protection. Catalytic hydrogenation must avoid over-reduction of the naphthyridine ring.

Recent Advances in Catalytic Methods

Emerging strategies leverage transition-metal catalysis for streamlined synthesis:

Iridium-Catalyzed Dehydrogenation

A 2020 study demonstrated iridium complexes for perdehydrogenation of bicyclic N-heterocycles, though applicability to 2,7-naphthyridines remains unexplored.

Boronate Ester Intermediates

Patent US7655664B2 describes Suzuki-Miyaura coupling of boronate esters to introduce substituents post-cyclization, enabling diversification of the naphthyridine scaffold.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-hydroxy-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the naphthyridine ring or the ester group.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the ester group may produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, Tert-butyl 6-hydroxy-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structure may be optimized to enhance its pharmacological properties and reduce potential side effects.

Industry

In the industrial sector, this compound may find applications in the development of new materials, catalysts, or chemical processes. Its unique chemical properties could be leveraged to improve the efficiency and sustainability of industrial operations.

Mechanism of Action

The mechanism of action of Tert-butyl 6-hydroxy-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects may be mediated through the modulation of these targets, leading to changes in cellular functions and processes.

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table highlights the structural and functional distinctions between tert-butyl 6-hydroxy-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate and its analogs:

Compound Name Substituent Position Molecular Formula Molecular Weight Key Properties/Applications References
This compound 6-OH C₁₃H₁₈N₂O₃ 250.29 White solid; LC-MS m/z 251; precursor for triflate intermediates [4,7]
Tert-butyl 6-chloro-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate 6-Cl C₁₃H₁₇ClN₂O₂ 268.74 Hazardous (GHS "Danger"); used in nucleophilic substitutions [5,6,9]
Tert-butyl 5-bromo-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate 5-Br C₁₃H₁₇BrN₂O₂ 313.19 Discontinued; potential for Suzuki couplings [8]
Tert-butyl 6-amino-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate 6-NH₂ C₁₃H₁₉N₃O₂ 249.31 Typically in stock; used in amination reactions [12]
Tert-butyl 5-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate 5-OH (isoquinoline core) C₁₄H₁₉NO₃ 249.31 97% purity; demonstrates scaffold-dependent reactivity [10]

Stability and Handling Considerations

  • The 6-chloro analog demands inert atmospheres and refrigeration (2–8°C) due to its hazardous nature (UN 2811, Class 6.1) .
  • Amino and bromo derivatives exhibit moderate stability, with the latter being phased out due to synthesis challenges .

Research Findings and Industrial Relevance

  • Pharmaceutical Intermediates :

    • The 6-hydroxy compound is pivotal in synthesizing 5,6,7,8-tetrahydro-2,7-naphthyridin-3-ol hydrobromide, a scaffold in kinase inhibitors .
    • Chloro and bromo derivatives are intermediates in antiviral and anticancer agent development .
  • Catalytic Applications :

    • Triflates derived from the 6-hydroxy compound are used in Pd-catalyzed reactions, as demonstrated in the synthesis of cyclopropylpyridine derivatives .

Biological Activity

Tert-butyl 6-hydroxy-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate is a synthetic compound belonging to the naphthyridine class, known for its diverse biological activities. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

The compound's structure features a tert-butyl group and a hydroxy group, contributing to its unique chemical properties. Its molecular formula is C13H18N2O3C_{13}H_{18}N_{2}O_{3} with a CAS number of 893566-83-1. The presence of these functional groups suggests potential interactions with various biological targets.

Biological Activities

Research indicates that naphthyridine derivatives exhibit multiple biological activities, including:

  • Antimicrobial Activity : Naphthyridines have shown effectiveness against various pathogens. This compound may possess similar properties due to structural similarities with other active naphthyridine compounds .
  • Anticancer Properties : Studies on related naphthyridine derivatives reveal their capacity to induce apoptosis in cancer cells. For instance, canthinone-type alkaloids have demonstrated significant anticancer effects by activating programmed cell death pathways . The specific mechanisms by which this compound induces apoptosis require further investigation.
  • Neurological Effects : Some naphthyridines are noted for their psychotropic effects and potential neuroprotective properties. This suggests that this compound may influence neurological pathways .

The mechanism of action for this compound likely involves interactions with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. It may modulate these targets leading to alterations in cellular functions like proliferation and apoptosis.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other naphthyridine derivatives.

Compound NameBiological ActivityIC50 Values (μM)Mechanism of Action
CanthinoneAnticancer7 (Kasumi-1 cells)Apoptosis activation
AaptamineAnticancer10.47 (H1299 cells)DNA intercalation
Tert-butyl 6-hydroxy...TBDTBDTBD

Note: Further studies are needed to determine the specific IC50 values and mechanisms for this compound.

Case Studies and Research Findings

Several studies have explored the biological activities of naphthyridines:

  • Anticancer Studies : Research on canthinone derivatives has shown their ability to reduce pro-inflammatory mediators and induce apoptosis in cancer cell lines . Similar studies on tert-butyl 6-hydroxy derivatives could provide insights into its anticancer potential.
  • Neuroprotective Effects : Naphthyridines have been investigated for their neuroprotective effects in models of neurodegeneration. The specific impact of tert-butyl 6-hydroxy derivatives on neuronal survival and function remains an area for future research.
  • Antimicrobial Activity : The antimicrobial efficacy of naphthyridines has been documented against various bacterial strains. Investigating the spectrum of activity for tert-butyl 6-hydroxy derivatives could yield valuable information for developing new antimicrobial agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.